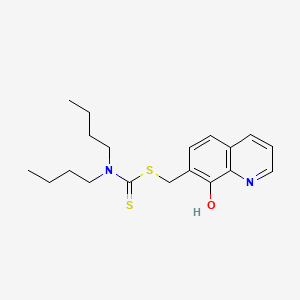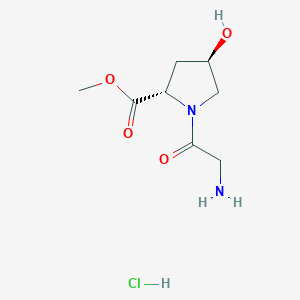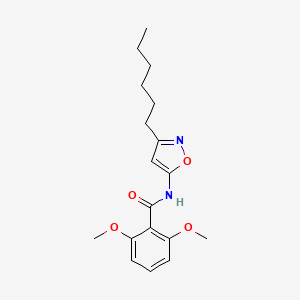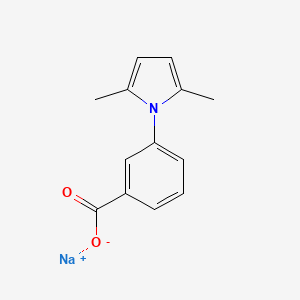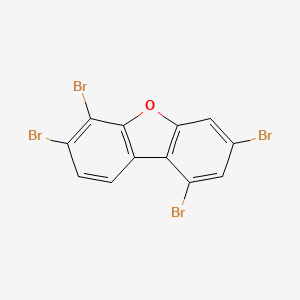![molecular formula C22H37NO5 B12902067 4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine CAS No. 860-44-6](/img/structure/B12902067.png)
4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine is a complex organic compound with the molecular formula C22H37NO5. It is characterized by the presence of multiple ethoxy groups and a morpholine ring, making it a versatile molecule in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-[(2-Isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl)ethanol: Shares the isopropyl and methylphenoxy groups but differs in the presence of a benzimidazole ring.
4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde: Contains similar ethoxy and phenoxy groups but has a benzaldehyde moiety.
Uniqueness
4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine is unique due to its multiple ethoxy groups and the presence of a morpholine ring, which confer distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
860-44-6 |
|---|---|
Molekularformel |
C22H37NO5 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethoxy]ethyl]morpholine |
InChI |
InChI=1S/C22H37NO5/c1-19(2)21-5-4-20(3)18-22(21)28-17-16-27-15-14-26-13-12-25-11-8-23-6-9-24-10-7-23/h4-5,18-19H,6-17H2,1-3H3 |
InChI-Schlüssel |
IPCVMVMCDCHILU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCOCCOCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



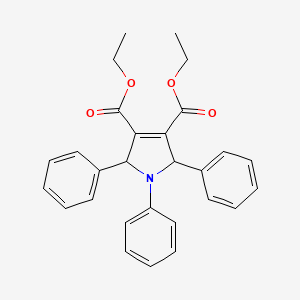
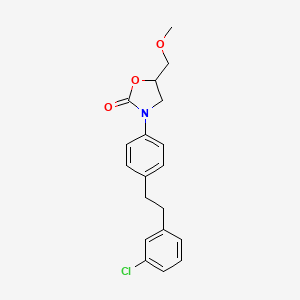


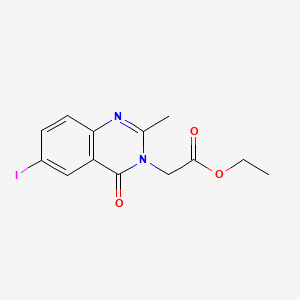
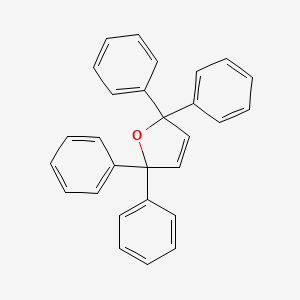
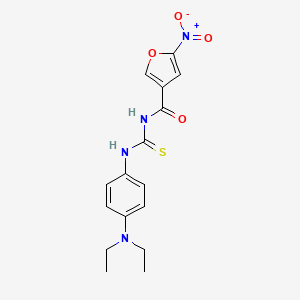
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
